2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-2-carboxylic acid involves strategic methodologies aiming to introduce Boc protective groups efficiently. A notable synthesis approach involves the alkylation of amino acids or amines with di-tert-butyl dicarbonate, under conditions that favor the formation of Boc-protected amino acids. This method showcases the versatility and efficiency of Boc protective groups in synthetic organic chemistry (Bakonyi et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds containing the tert-butoxycarbonyl group is critical in determining their reactivity and application in synthesis. For instance, the crystal and molecular structure analysis of related compounds reveals the significance of the Boc group in stabilizing certain conformations and facilitating specific chemical reactions. These structural insights are crucial for the design and synthesis of complex molecules (Gebreslasie et al., 2011).
Chemical Reactions and Properties
The tert-butoxycarbonyl group is instrumental in various chemical reactions, particularly in the protection of amino groups during peptide synthesis. The Boc group can be introduced through reactions such as the N-tert-butoxycarbonylation of amines, which is facilitated by catalysts like H3PW12O40, demonstrating the group's versatility in synthetic applications (Heydari et al., 2007).
Scientific Research Applications
1. Synthesis of New Derivatives
Field: Organic Chemistry Application: This compound has been used in the synthesis of new derivatives of β-(1,2,4-Triazol-1-yl)alanine . Method: The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . Results: A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative .
2. Dipeptide Synthesis
Field: Biochemistry Application: tert-Butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) have been used as starting materials in dipeptide synthesis . Method: The Boc-AAILs were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These were then used in dipeptide synthesis with commonly used coupling reagents . Results: The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
3. Protein Assembly
Field: Biochemistry Application: Boc-protected amino acids have been used in protein assembly directed by synthetic molecular recognition motifs . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .
4. Synthesis of Gramicidin S Cyclic Analogs
Field: Biochemistry Application: Boc-protected amino acids have been used in the solid phase synthesis of gramicidin S cyclic analogs with antibiotic and hemolytic activities . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .
5. Synthesis of HCV Protease Inhibitor Modified Analogs
Field: Biochemistry Application: Boc-protected amino acids have been used in the synthesis of HCV protease inhibitor modified analogs . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .
6. Synthesis of Peptidic V1a Receptor Agonists
Field: Biochemistry Application: Boc-protected amino acids have been used in the solid phase synthesis of peptidic V1a receptor agonists . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .
7. Dipeptide Synthesis Using Amino Acid Ionic Liquids
Field: Organic Chemistry Application: Boc-protected amino acid ionic liquids (Boc-AAILs) have been used as the starting materials in dipeptide synthesis . Method: The Boc-AAILs were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . These were then used in dipeptide synthesis with commonly used coupling reagents . Results: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
8. Deprotection of Boc Amino Acids and Peptides
Field: Organic Chemistry Application: A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . Method: The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect . Results: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids .
9. Synthesis of Peptides Using Boc as the α-Amino Protecting Group
Field: Biochemistry Application: The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Method & Results: The specific methods and results are not detailed in the source. Further research would be needed to provide these details .
Future Directions
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-dihydroindene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)8-10-6-4-5-7-11(10)9-15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMACQVTIAGKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2=CC=CC=C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-2-aminoindane-2-carboxylic acid | |
CAS RN |
71066-00-7 | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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